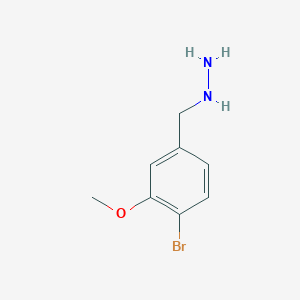![molecular formula C17H11F6N7O B12432999 (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selinexor, also known as KPT-330, is an oral small molecule drug that selectively inhibits nuclear export. It specifically targets exportin 1, a protein responsible for transporting various molecules, including tumor suppressor proteins and growth regulators, from the nucleus to the cytoplasm. By inhibiting exportin 1, Selinexor effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells . Selinexor has shown efficacy in treating various cancers, including multiple myeloma and diffuse large B-cell lymphoma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Selinexor involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a triazole ring and the introduction of trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the triazole intermediate with a pyrazine derivative under mild conditions .
Industrial Production Methods
Industrial production of Selinexor follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .
化学反应分析
Types of Reactions
Selinexor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to study the oxidative stability of Selinexor.
Reduction: Reducing agents such as sodium borohydride are employed to investigate the reduction pathways.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are formed through processes like hydroxylation and conjugation .
科学研究应用
Selinexor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective inhibition of nuclear export.
Biology: Investigated for its role in modulating cellular processes like apoptosis and cell cycle regulation.
Medicine: Approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma. .
Industry: Utilized in the development of new therapeutic agents targeting nuclear export pathways.
作用机制
Selinexor exerts its effects by inhibiting exportin 1, thereby trapping tumor suppressor proteins and growth regulators in the nucleus. This leads to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells. Additionally, Selinexor modulates the STAT3 signaling pathway, which plays a pivotal role in mediating inflammation .
相似化合物的比较
Similar Compounds
Eltanexor: Another selective inhibitor of nuclear export with similar mechanisms of action.
Goniothalamin: A natural substance that also inhibits exportin 1.
Valtrate: Another natural compound with nuclear export inhibitory properties.
Uniqueness
Selinexor is unique due to its high specificity for exportin 1 and its ability to effectively trap tumor suppressor proteins in the nucleus. This specificity makes it a potent therapeutic agent for treating cancers that are resistant to other forms of treatment .
属性
分子式 |
C17H11F6N7O |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31) |
InChI 键 |
DEVSOMFAQLZNKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


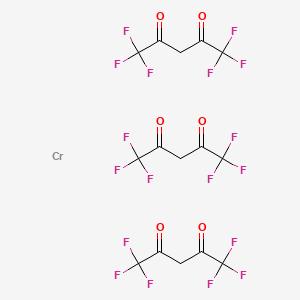
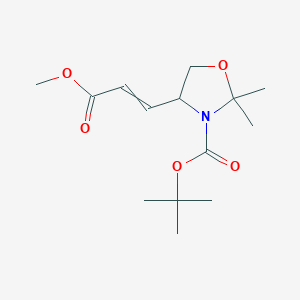
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
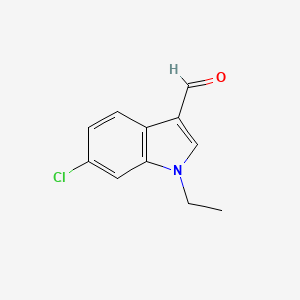
![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)
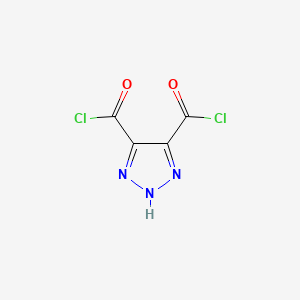
![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
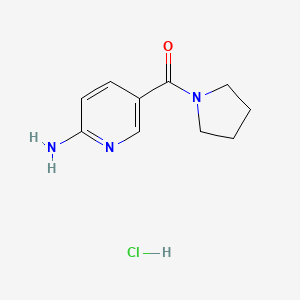
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)
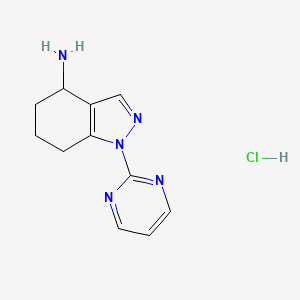
![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)
